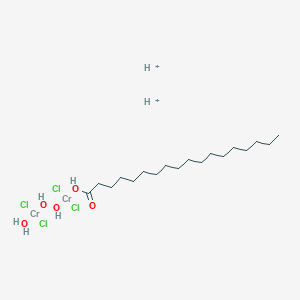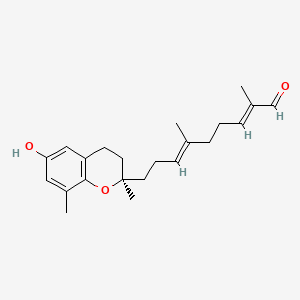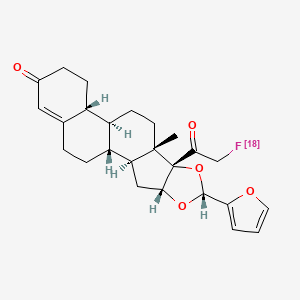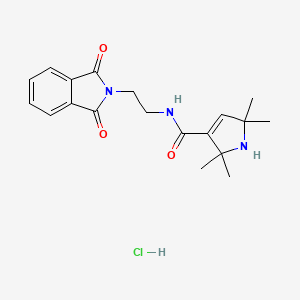
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is a complex chemical compound with the molecular formula C18H42Cl4Cr2O5+2 It is known for its unique structure, which includes chromium atoms coordinated with stearate and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) typically involves the reaction of chromium chloride with stearic acid in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CrCl}3 + \text{C}{18}\text{H}_{36}\text{O}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{18}\text{H}{42}\text{Cl}_4\text{Cr}_2\text{O}_5 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: The chloride and hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce lower oxidation state chromium complexes.
科学的研究の応用
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism by which dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) exerts its effects involves its ability to coordinate with various substrates. The chromium centers can undergo redox reactions, facilitating the transfer of electrons. The stearate and hydroxyl groups play a role in stabilizing the complex and enhancing its reactivity. Molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
類似化合物との比較
Similar Compounds
Chromium(III) stearate: Similar in structure but lacks the tetrachloro and hydroxyl groups.
Chromium(III) chloride: A simpler chromium compound without the stearate ligand.
Chromium(III) hydroxide: Contains hydroxyl groups but lacks the stearate and chloride ligands.
Uniqueness
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is unique due to its combination of stearate, chloride, and hydroxyl ligands, which confer distinct chemical properties
特性
| 29632-23-3 | |
分子式 |
C18H42Cl4Cr2O5+2 |
分子量 |
584.3 g/mol |
IUPAC名 |
dichlorochromium;hydrogen peroxide;hydron;octadecanoic acid;hydrate |
InChI |
InChI=1S/C18H36O2.4ClH.2Cr.H2O2.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;1-2;/h2-17H2,1H3,(H,19,20);4*1H;;;1-2H;1H2/q;;;;;2*+2;;/p-2 |
InChIキー |
CDBPADTYVQPJPQ-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)O.O.OO.Cl[Cr]Cl.Cl[Cr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/no-structure.png)





